molecular formula C7H11NO3 B14863368 Ethyl 3-isocyanatobutanoate CAS No. 89775-65-5

Ethyl 3-isocyanatobutanoate

Cat. No.: B14863368
CAS No.: 89775-65-5
M. Wt: 157.17 g/mol
InChI Key: YAQRPUZOGYLKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanatobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a specialized ester with unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Ethyl 3-isocyanatobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-aminobutanoate with phosgene or triphosgene to introduce the isocyanate group. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ethyl 3-isocyanatobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-isocyanatobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. These reactions are often catalyzed by acids or bases to increase the reaction rate .

Comparison with Similar Compounds

Ethyl 3-isocyanatobutanoate can be compared with other esters and isocyanates:

    Ethyl acetate: Unlike this compound, ethyl acetate is a simple ester without an isocyanate group and is commonly used as a solvent.

    Methyl isocyanate: This compound is similar in that it contains an isocyanate group, but it is more volatile and toxic compared to this compound.

    Ethyl 3-aminobutanoate: This compound is a precursor to this compound and lacks the isocyanate group.

This compound is unique due to its combination of ester and isocyanate functionalities, making it versatile for various applications.

Properties

CAS No.

89775-65-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 3-isocyanatobutanoate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)4-6(2)8-5-9/h6H,3-4H2,1-2H3

InChI Key

YAQRPUZOGYLKNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N=C=O

Origin of Product

United States

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